cis-4-Heptenal
Descripción general
Descripción
cis-4-Heptenal: is an unsaturated aldehyde with the chemical formula CH₃CH₂CH=CHCH₂CH₂CHO . It is a colorless to light yellow liquid with a distinctive odor reminiscent of heptaldehyde, often described as fatty, green, and somewhat fishy. This compound is naturally found in various foods, including dairy products and seafood, and is associated with the off-flavors in fish oil .
Aplicaciones Científicas De Investigación
cis-4-Heptenal has several applications in scientific research:
Food Chemistry: It plays a role in the flavor formation during the fermentation of foods such as Mouding sufu.
Atmospheric Chemistry: The compound’s reaction kinetics with NO₃ radicals are studied to understand atmospheric chemistry and air pollutants.
Biological Studies: Its presence in various foods makes it a subject of study in food science and technology.
Mecanismo De Acción
Target of Action
cis-4-Heptenal is a chemical compound that primarily targets the olfactory receptors . These receptors play a crucial role in the perception of smell. When this compound binds to these receptors, it elicits a specific aroma perception .
Mode of Action
The interaction of this compound with its targets involves molecular binding to the olfactory receptors. This binding triggers a sensory response, leading to the perception of a specific aroma. The compound’s ability to contribute to the scent profile of various products is a result of this interaction .
Pharmacokinetics
As a flavoring agent, it is generally recognized as safe by the joint fao/who expert committee on food additives (jecfa)
Result of Action
The primary result of this compound’s action is the elicitation of a specific aroma perception. This is due to its interaction with olfactory receptors. It contributes to the scent profile of various products, and it’s also associated with the off-flavors in fish oil .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, it should be stored in a stable environment to maintain its efficacy and stability .
Safety and Hazards
Cis-4-Heptenal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor and may cause an allergic skin reaction . Safety measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
The role of cis-4-Heptenal in food flavor generation has been studied . It contributes to the odor and flavor development of food. This could be due to the ability of this compound to generate odors and flavors, act as precursors of odor and flavor compounds, or modify the odor and flavor of other components .
Análisis Bioquímico
Biochemical Properties
cis-4-Heptenal plays a significant role in biochemical reactions. It is a product of the oxidative breakdown of fats in fish
Cellular Effects
It is known to contribute to the flavor formation during the fermentation of Mouding sufu, highlighting its importance in food chemistry and microbial interactions .
Molecular Mechanism
Metabolic Pathways
This compound is involved in the oxidative breakdown of fats, particularly in fish
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Hemiptera Bugs: cis-4-Heptenal can be prepared from Hemiptera insects. The trans-form of the compound is obtained from penten-1-en-3-ol, which is converted to the corresponding vinyl ether.
From (Z)-3-Hexenol: Another method involves starting from (Z)-3-hexenol, which is converted to this compound through a series of chemical reactions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-4-Heptenal can undergo oxidation reactions, where it is converted to carboxylic acids or other oxidized products.
Reduction: Reduction of this compound can yield alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various catalysts and reagents can be employed depending on the specific substitution reaction.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Products vary based on the substituent introduced.
Comparación Con Compuestos Similares
- trans-2,cis-6-Nonadienal
- 2,4-Heptadienal
- trans-2-Decenal
- cis-5-Octen-1-ol
- 1-Heptene
- trans-3-Hexenoic acid
Comparison: cis-4-Heptenal is unique due to its specific odor profile and its occurrence in various natural sources. While similar compounds like trans-2,cis-6-Nonadienal and 2,4-Heptadienal also have distinct odors, this compound’s presence in dairy and seafood products, as well as its role in off-flavors in fish oil, sets it apart .
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for cis-4-Heptenal involves the oxidation of heptanal to form the desired product. This can be achieved using various oxidizing agents such as potassium permanganate or Jones reagent.", "Starting Materials": ["Heptanal", "Oxidizing agent (e.g. potassium permanganate or Jones reagent)", "Solvent (e.g. water, acetone, or dichloromethane)"], "Reaction": [ "Dissolve heptanal in the chosen solvent", "Add the oxidizing agent to the solution", "Stir the mixture at a specific temperature for a specific time", "Quench the reaction by adding a reducing agent (e.g. sodium bisulfite or sodium sulfite)", "Extract the product using a suitable solvent (e.g. ether or dichloromethane)", "Wash the organic layer with water and dry over anhydrous sodium sulfate", "Evaporate the solvent under reduced pressure to obtain the desired product, cis-4-Heptenal" ] } | |
Número CAS |
6728-31-0 |
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
(E)-hept-4-enal |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+ |
Clave InChI |
VVGOCOMZRGWHPI-ONEGZZNKSA-N |
SMILES isomérico |
CC/C=C/CCC=O |
SMILES |
CCC=CCCC=O |
SMILES canónico |
CCC=CCCC=O |
Densidad |
0.843-0.855 |
6728-31-0 | |
Descripción física |
slightly yellow liquid with a fatty, green odou |
Pictogramas |
Flammable; Irritant |
Solubilidad |
soluble in alcohol and most fixed oils; insoluble in wate |
Sinónimos |
(4Z)-4-Heptenal; (Z)-4-Heptenal; (4Z)-Heptenal; (Z)-4-Heptenal; 4-cis-Heptenal |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cis-4-Heptenal known for?
A1: this compound is a volatile organic compound primarily recognized for its distinct fishy odor. [] It is a key contributor to the undesirable "cold storage" flavor that develops in frozen fish products like cod fillets during storage. []
Q2: How does the presence of this compound impact the flavor of food products?
A2: In food products like mayonnaise enriched with fish oil, this compound, along with trans,cis-2,4-heptadienal, plays a crucial role in the development of unpleasant fishy and rancid off-flavors. [] This is attributed to its formation as a lipid oxidation product during storage.
Q3: What is the chemical structure of this compound?
A3: this compound has the molecular formula C7H12O and a molecular weight of 112.17 g/mol. [] It is an unsaturated aldehyde with a cis double bond at the 4th carbon atom. While spectroscopic data is not directly provided in the research excerpts, common characterization techniques for aldehydes like this compound include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, ]
Q4: Can the concentration of this compound in fish be controlled?
A4: Yes, research suggests that starving cod before processing can significantly reduce the development of "cold storage" flavor in frozen fillets. [] This reduction is linked to a lower concentration of this compound in the starved fish. The process is believed to work by limiting the availability of precursors needed for this compound formation during frozen storage.
Q5: How does this compound react in the atmosphere?
A5: this compound reacts with nitrate radicals (NO3) in the atmosphere. [] This reaction is temperature-dependent, with the rate increasing at higher temperatures. The study of this reaction is crucial for understanding the fate and atmospheric lifetime of unsaturated aldehydes like this compound.
Q6: Is there a way to predict the rate constant for the reaction of this compound with NO3 radicals?
A6: Yes, structure-activity relationships (SARs) have been developed to estimate the rate constants for the reactions of NO3 radicals with various organic compounds, including this compound. [] These SARs consider the structural features of the compound to predict its reactivity.
Q7: How accurate are these SAR predictions for this compound?
A7: While SARs provide reasonable estimates, a study found that the SAR prediction for the reaction of NO3 with 1,3-butadiene was significantly lower than the experimentally measured value. [] This discrepancy highlights the limitations of SARs, particularly for compounds with conjugated systems like 1,3-butadiene.
Q8: Can this compound be synthesized in the lab?
A8: Yes, this compound can be synthesized through a formal synthesis pathway. [] This pathway involves multiple steps and utilizes reactions like ring-closing metathesis and the generation of carbamoyl radicals from dithiocarbamate precursors.
Q9: Are there any applications of this compound in flavor and fragrance industries?
A9: Despite its association with unpleasant fishy odors, this compound, in controlled amounts, can contribute to specific milk-flavored essences. [] When added to candy formulations, it adds a unique dimension to the overall aroma profile, making it more mellow, full-bodied, and enhances the milky sweetness and buttery sensation. []
Q10: How does the addition of this compound affect the sensory experience of milk-flavored candies?
A10: Incorporating a small quantity (2–4 ppm) of this compound along with 5-methyl-2-phenyl-2-hexenal in a 1:(10-20) ratio significantly enhances the milk-flavored essence used in candies. [] The addition improves the freshness of the initial aroma and imparts a creamier and richer flavor profile to the final product. []
Q11: Are there methods to detect and quantify this compound in complex mixtures?
A11: Yes, Gas Chromatography/Mass Spectrometry (GC/MS) is a widely used technique for characterizing and monitoring volatile compounds, including this compound, in various matrices. [, ] In the context of fish oil oxidation, a specialized method using stir bar sorptive extraction (SBSE) headspace GC/MS in negative ion chemical ionization (NICI) mode has been developed to quantify aldehydes, including this compound. [] This approach enables the detection of these compounds at trace levels (>100 ppb).
Q12: Can this compound be used as an indicator of marine oil oxidation?
A12: While several aldehydes are generated during lipid oxidation, this compound itself might not be the most reliable indicator. [] This is because other aldehydes like trans,trans-2,4-heptadienal might be more prevalent and readily detectable in fresh and aged commercial fish oils. [] Therefore, focusing on the presence and levels of these other aldehydes could provide a more accurate assessment of marine oil oxidation.
Q13: How does the presence of hemoglobin affect the formation of this compound in fish?
A13: Studies on cod muscle membrane lipids indicate that hemoglobin from different fish species can influence volatile compound formation, including this compound, during chilled storage. [] For instance, cod hemoglobin exhibited a more potent pro-oxidative effect compared to char hemoglobin, leading to higher initial levels of this compound and other volatiles, contributing to a more pronounced rancid odor. [] These findings suggest a potential link between hemoglobin type and the rate of lipid oxidation, impacting the development of undesirable flavors.
Q14: Does increasing the concentration of polyunsaturated fatty acids in milk affect its oxidative stability?
A14: Research indicates that enriching milk with polyunsaturated fatty acids, particularly cis-9, cis-12, cis-15 18:3 (alpha-linolenic acid), through postruminal linseed oil supplementation, can increase its susceptibility to oxidative degradation. [] This heightened oxidation leads to an increase in lipid oxidation products, including volatile compounds like this compound, ultimately affecting the flavor and shelf-life of the milk.
Q15: Can this compound be used to mask unpleasant odors from other compounds?
A15: Yes, this compound, alongside other compounds like butyl 2-methylbutanoate and alpha-terpinene, has shown potential in mitigating the strong, unpleasant odors associated with polysulfide compounds. [] These compounds are often characterized by their pungent, sulfur-like smell. The use of this compound in this context suggests its potential application in odor-masking strategies.
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